molecular formula C25H24ClN5O B2603800 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384796-22-9

1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

カタログ番号: B2603800
CAS番号: 384796-22-9
分子量: 445.95
InChIキー: DRWNZOWTYZFKHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrido[1,2-a]benzimidazole core substituted with a methyl group at position 3 and a carbonitrile group at position 4. The piperazinyl moiety at position 1 is further modified with a 5-chloro-2-methoxybenzyl group.

特性

IUPAC Name

1-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O/c1-17-13-24(31-22-6-4-3-5-21(22)28-25(31)20(17)15-27)30-11-9-29(10-12-30)16-18-14-19(26)7-8-23(18)32-2/h3-8,13-14H,9-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWNZOWTYZFKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the benzimidazole core. Common methods include the condensation of o-phenylenediamine with various aldehydes or acids .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH .

化学反応の分析

Types of Reactions

1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups .

科学的研究の応用

作用機序

The mechanism of action of 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Structural and Functional Comparison with Analogs

Key Structural Variations

The compound is compared to three analogs from the evidence, focusing on substituent differences:

1-[4-(4-Methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile ()
  • Substituent Differences : The benzyl group has a methoxy substituent at the para position (4-methoxy) instead of the meta-chloro and ortho-methoxy groups in the main compound.
  • Implications: The absence of chlorine reduces molecular weight and lipophilicity.
1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile ()
  • Substituent Differences :
    • The piperazinyl group is substituted with a pyrrole-ethyl chain instead of a benzyl group.
    • A propyl group replaces the methyl group at position 3.
  • The propyl group increases hydrophobicity, which may enhance tissue penetration but reduce solubility .
2-Benzyl-3-methyl-1-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}pyrido[1,2-a]benzimidazole-4-carbonitrile ()
  • Substituent Differences :
    • A propenyl-phenyl group replaces the benzyl substituent on the piperazinyl ring.
    • An additional benzyl group is present at position 2.
  • Implications :
    • The extended conjugation from the propenyl-phenyl group may enhance electronic interactions with target receptors.
    • The benzyl group at position 2 increases steric bulk, possibly affecting binding specificity .

Comparative Data Table

Compound Name Substituent on Benzyl/Piperazinyl Group Position 3 Substituent Molecular Formula (Estimated) Key Features
1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (Main Compound) 5-chloro-2-methoxybenzyl Methyl C₂₆H₂₃ClN₆O₂ Enhanced lipophilicity and electronic effects due to Cl and OCH₃ groups.
1-[4-(4-Methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile () 4-methoxybenzyl Methyl C₂₅H₂₄N₆O Lower steric hindrance; reduced molecular weight.
1-{4-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile () 2-(2,5-dimethylpyrrol-1-yl)ethyl Propyl C₂₉H₃₃N₇O Increased hydrophobicity; bulky substituents may limit solubility.
2-Benzyl-3-methyl-1-{4-[(E)-3-phenylpropenyl]-1-piperazinyl}pyrido[1,2-a]benzimidazole-4-carbonitrile () (E)-3-phenylpropenyl Methyl (+2-benzyl) C₃₄H₃₁N₇ Extended conjugation; potential for enhanced receptor interaction.

Analytical Characterization

  • Spectral Data : NMR and IR (as in ) are standard for confirming structures. The main compound’s chlorine atom would produce distinct ¹³C NMR shifts (~100–110 ppm for C-Cl) compared to methoxy carbons (~55 ppm) .

生物活性

The compound 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the benzimidazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H24ClN5O
  • Molecular Weight : 445.956 g/mol
  • CAS Number : 384375-02-4

The compound features a complex structure that includes a piperazine ring and a pyrido-benzimidazole moiety, which are critical for its biological activity.

Benzimidazole derivatives, including this compound, exhibit various mechanisms of action that contribute to their pharmacological effects:

  • DNA Interaction : These compounds can intercalate with DNA, affecting replication and transcription processes. They primarily target the GC base pair in the minor groove of DNA, leading to inhibition of cell proliferation .
  • Enzyme Inhibition : They act as inhibitors of topoisomerases (both Topo I and Topo II), which are essential for DNA replication and repair. This inhibition can lead to cytotoxic effects in cancer cells .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines, including:

  • K562 (leukemia)
  • HepG2 (hepatocellular carcinoma)

For instance, one study reported IC50 values indicating strong anti-proliferative activity against these cell lines, suggesting its role as a Topo I inhibitor .

Antimicrobial Activity

The compound has also demonstrated moderate antibacterial properties against both gram-positive and gram-negative bacteria. Specific studies have tested its efficacy against strains such as Staphylococcus aureus and Escherichia coli, revealing promising results comparable to established antibiotics .

Neuropharmacological Effects

Research indicates that derivatives of benzimidazole can exhibit neuroprotective effects by inhibiting monoamine oxidase (MAO). This inhibition is crucial for increasing serotonin levels in the brain, which may have implications for treating depression and anxiety disorders .

Case Studies

StudyFindings
Oksuzoglu et al. (2022)Demonstrated significant anti-proliferative activity against K562 cells with IC50 values at 2.68 μmol/L. The compound functions as a Topo I inhibitor promoting apoptosis.
IgMin Research (2021)Investigated the antibacterial properties against various bacterial strains using diffusion methods, showing moderate effectiveness compared to control drugs .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) using heterocyclic ketene aminals or enamine intermediates. For example:

  • Step 1: Condense 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aromatic aldehydes in a one-pot reaction to form the pyrido[1,2-a]benzimidazole core .
  • Step 2: Introduce the 5-chloro-2-methoxybenzyl-piperazinyl moiety via nucleophilic substitution or alkylation. For instance, react the intermediate with 1-(2-chloroethyl)amino derivatives under reflux in aprotic solvents (e.g., dichloromethane) with a catalyst like potassium carbonate .
  • Purification: Use flash chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradient) or precipitation from reaction media .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Employ a combination of spectroscopic and analytical techniques:

  • NMR: Conduct ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and piperazinyl connectivity. For example, the 5-chloro-2-methoxybenzyl group shows characteristic aromatic splitting patterns at δ 7.20–7.54 ppm in ¹H NMR .
  • IR: Identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, C=O at ~1687 cm⁻¹) .
  • Mass Spectrometry: Use TOF-MS or HRMS to verify molecular weight (e.g., [M]+ at m/z 238.0961) .
  • Thermal Analysis: Perform TGA/DTA to assess decomposition thresholds (e.g., melting points 100–101.5°C) .

Q. What stability considerations are critical for handling this compound in experimental settings?

Methodological Answer:

  • Solubility: Test stability in polar aprotic solvents (e.g., DMSO, DMF) and avoid prolonged exposure to moisture. Precipitation in aqueous media is common due to the carbonitrile group .
  • Light/Temperature: Store at –20°C in amber vials to prevent photodegradation. Thermal stability tests (e.g., 24-hour reflux in ethanol) can identify decomposition products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

  • Variation of Substituents: Synthesize analogs with modified benzyl (e.g., 4-fluoro instead of 5-chloro) or piperazinyl groups (e.g., cyclohexyl-piperazine) to assess impact on target binding .
  • Bioassays: Compare IC₅₀ values in cell-based assays (e.g., anticancer activity via MTT assays) and correlate with logP (lipophilicity) calculated using ACD/Labs Percepta .
  • Crystallography: Resolve co-crystal structures with target proteins (e.g., kinases) to identify key hydrogen bonds with the pyrido-benzimidazole core .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • In Silico Modeling: Use ChemSpider or PubChem data to predict ADMET properties:
    • LogP: ~3.2 (indicative of moderate blood-brain barrier penetration) .
    • Metabolic Sites: CYP3A4-mediated oxidation of the methoxy group predicted via MetaCore .
  • Docking Simulations: Perform molecular docking (e.g., AutoDock Vina) to prioritize targets like serotonin receptors or histone deacetylases (HDACs) .

Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Dose-Response Validation: Replicate in vitro assays (e.g., enzyme inhibition) at varying concentrations (1 nM–10 µM) to confirm potency .
  • Metabolite Profiling: Use LC-MS to identify in vivo metabolites (e.g., demethylated or hydroxylated derivatives) that may alter activity .
  • Pharmacokinetic Adjustments: Modify formulation (e.g., PEGylation) to enhance bioavailability if poor solubility or rapid clearance is observed .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。